Inhibitor Selectivity Profiling: CP-724714 Exhibits >640-Fold Specificity for erbB-2 Over EGFR
In cell-free kinase assays, the small molecule inhibitor CP-724714 demonstrates an IC50 of 10 nM against erbB-2/HER2 kinase, compared to an IC50 of 6,400 nM against EGFR, yielding a selectivity ratio exceeding 640-fold . This degree of discrimination—where the compound is over two orders of magnitude more potent against erbB-2—enables researchers to interrogate erbB-2-specific signaling without confounding EGFR inhibition. Furthermore, CP-724714 exhibits >1,000-fold selectivity against a panel of other kinases including InsR, PDGFR, VEGFR2, Abl, and Src .
| Evidence Dimension | Kinase inhibition potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 10 nM |
| Comparator Or Baseline | EGFR: IC50 = 6,400 nM; InsR, PDGFR, VEGFR2, Abl, Src, c-Met: IC50 > 10,000 nM |
| Quantified Difference | >640-fold selectivity for erbB-2 over EGFR; >1,000-fold selectivity over other kinases |
| Conditions | Cell-free in vitro kinase assay (orthosteric ATP-competitive inhibition) |
Why This Matters
For researchers requiring erbB-2-specific pathway inhibition without off-target EGFR suppression, CP-724714 offers a selectivity window that is unmatched by dual EGFR/erbB-2 inhibitors.
